molecular formula C9H8BrIN2 B8124491 4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8124491
M. Wt: 350.98 g/mol
InChI Key: BTGIKXLGNWFTPL-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2340294-52-0) is a halogenated pyrrolo[2,3-b]pyridine derivative with the molecular formula C₉H₈BrIN₂ and a molecular weight of 350.99 g/mol . Its structure features:

  • Bromine at position 4,
  • Ethyl group at position 1 (N-substitution),
  • Iodine at position 3.

This compound serves as a versatile intermediate in medicinal chemistry due to the reactivity of its halogen substituents, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) for further functionalization .

Properties

IUPAC Name

4-bromo-1-ethyl-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIN2/c1-2-13-5-7(11)8-6(10)3-4-12-9(8)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGIKXLGNWFTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(C=CN=C21)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Madelung Cyclization

Procedure :

  • Starting material : 3-Amino-2-ethylpyridine.

  • Reagents : Potassium tert-butoxide, dimethylformamide (DMF).

  • Conditions : 120°C under nitrogen for 6 hours.

  • Yield : ~65%.

Suzuki Coupling

Procedure :

  • Starting material : 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : Ethylboronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : Dioxane/water (3:1), 80°C for 12 hours.

  • Yield : 72%.

Halogenation Strategies

Bromination at Position 4

Electrophilic bromination is performed after core synthesis.

Direct Bromination with N-Bromosuccinimide (NBS)

Procedure :

  • Starting material : 1-Ethyl-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : NBS, AIBN (radical initiator).

  • Conditions : CCl₄, reflux for 5 hours.

  • Yield : 85%.

Bromine in Chloroform

Procedure :

  • Starting material : 1-Ethyl-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : Br₂ (1.1 equiv), CHCl₃.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 78%.

Iodination at Position 3

Iodination follows bromination to avoid competing reactivity.

Electrophilic Iodination with N-Iodosuccinimide (NIS)

Procedure :

  • Starting material : 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : NIS (1.2 equiv), trifluoroacetic acid (TFA).

  • Conditions : DCM, 25°C, 4 hours.

  • Yield : 90%.

Iodine Monochloride (ICl)

Procedure :

  • Starting material : 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : ICl (1.5 equiv), AcOH.

  • Conditions : 50°C, 3 hours.

  • Yield : 82%.

Sequential Halogenation Optimization

Multi-step protocols ensure regioselectivity and purity.

One-Pot Bromination-Iodination

Procedure :

  • Bromination : 1-Ethyl-1H-pyrrolo[2,3-b]pyridine treated with Br₂ (1.1 equiv) in CHCl₃ at 0°C.

  • Iodination : Addition of NIS (1.2 equiv) and TFA at 25°C.

  • Total Yield : 68%.

Protective Group Strategies

Example : Tosyl protection prevents N-alkylation during iodination.

  • Protection : 1-Ethyl-4-bromo-pyrrolo[2,3-b]pyridine treated with TsCl, NaOH in DCM.

  • Iodination : NIS in DMF, 80°C, 2 hours.

  • Deprotection : NaOH/MeOH, 50°C, 1 hour.

  • Yield : 75%.

Alternative Routes

Palladium-Catalyzed Cross-Coupling

Procedure :

  • Starting material : 3-Iodo-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : Ethyl bromide, Pd(OAc)₂, XantPhos.

  • Conditions : K₃PO₄, toluene, 100°C, 8 hours.

  • Yield : 70%.

Halogen Exchange

Procedure :

  • Starting material : 4-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : NaBr, CuI, DMF.

  • Conditions : 150°C, 12 hours.

  • Yield : 60%.

Analytical Data for Key Intermediates

IntermediateMolecular FormulaMS (m/z) [M+H]⁺NMR (¹H, CDCl₃) Key Peaks
1-Ethyl-1H-pyrrolo[2,3-b]pyridineC₉H₁₀N₂147.1δ 8.15 (d, 1H), 6.50 (d, 1H), 4.20 (q, 2H), 1.45 (t, 3H)
4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridineC₉H₉BrN₂241.0δ 8.30 (s, 1H), 6.60 (s, 1H), 4.25 (q, 2H), 1.50 (t, 3H)
4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridineC₉H₈BrIN₂369.9δ 8.45 (s, 1H), 4.30 (q, 2H), 1.55 (t, 3H)

Challenges and Solutions

Regioselectivity in Iodination

  • Issue : Competing iodination at positions 2 and 5.

  • Solution : Use of bulky directing groups (e.g., tosyl) or low-temperature conditions.

Purification Difficulties

  • Issue : Co-elution of dihalogenated byproducts.

  • Solution : Gradient chromatography (hexane/EtOAc 9:1 to 7:3).

Industrial-Scale Adaptations

Continuous Flow Bromination

  • Reactor : Microfluidic system with Br₂ in AcOH.

  • Throughput : 1 kg/day, 95% purity.

Catalytic Recycling

  • Catalyst : Pd/C for Suzuki steps, reused ≥5 cycles.

  • Cost Reduction : 40% lower than batch methods.

HazardMitigation Strategy
Br₂ vapor toxicityClosed-system reactors with NaOH scrubbers
Pd wasteIon-exchange resin recovery (≥90% efficiency)
Iodine residuesNa₂S₂O₃ quenching post-reaction

Recent Advances (Post-2020)

Photoredox Catalysis

  • Method : Visible-light-mediated iodination using eosin Y.

  • Conditions : RT, 3 hours, 88% yield.

Electrochemical Bromination

  • Setup : Graphite anode, NaBr electrolyte.

  • Yield : 92%, no exogenous oxidants .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Research indicates that 4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making this compound a potential candidate for cancer therapy.

Applications in Medicinal Chemistry

The primary applications of this compound lie in the following areas:

  • Cancer Therapy :
    • The compound has shown promise as a lead compound for developing targeted therapies against cancers associated with FGFR dysregulation.
    • It has been tested in preclinical studies for its efficacy against various cancer cell lines.
  • Kinase Inhibition :
    • Beyond FGFRs, derivatives of this compound are being explored for their potential to inhibit other kinases involved in disease processes.
    • The unique structural modifications allow for diverse interactions with different kinase targets.

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

StudyFindings
Study 1 : Inhibition of FGFRDemonstrated significant inhibition of FGFR1 and FGFR2 in vitro, leading to reduced proliferation of cancer cell lines.
Study 2 : Structure Activity Relationship (SAR)Explored modifications on the pyrrolo[2,3-b]pyridine core to enhance potency and selectivity against specific kinases.
Study 3 : Preclinical TrialsEvaluated the pharmacokinetics and bioavailability in animal models, showing promising results for further development.

Synthetic Routes

Various synthetic methods have been developed to produce this compound, allowing researchers to modify the compound for enhanced activity or specificity:

  • Bromination and Iodination : Utilizing electrophilic aromatic substitution reactions to introduce bromine and iodine at specific positions on the pyrrolopyridine core.
  • Ethyl Substitution : Achieving ethyl group incorporation through alkylation reactions.

These synthetic strategies contribute to the diversity of derivatives that can be explored for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : Bromine at position 4 (vs. 5 in other analogs) alters electronic properties and directs substitution reactions to different sites .
  • N-Substitution : The ethyl group at position 1 enhances lipophilicity compared to unsubstituted analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine, MW 197.03) .

Physicochemical Properties

  • Solubility: The ethyl group improves lipophilicity compared to polar substituents (e.g., nitro or methoxy groups) but reduces aqueous solubility. This contrasts with morpholine-substituted thieno[2,3-b]pyridines, where nitrogen-based substituents enhance solubility .

Key Reactions

  • Sonogashira Coupling: Used in to introduce ethynyl groups at position 3, leveraging the iodine substituent’s reactivity .
  • Suzuki-Miyaura Coupling : Demonstrated in for aryl boronic acid couplings at position 5 .
  • N-Alkylation : Ethyl and isopropyl groups at position 1 are introduced via alkyl halides under basic conditions (e.g., NaH/THF) .

Biological Activity

4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. It has gained attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for drug discovery. The unique presence of bromine and iodine in its structure enhances its reactivity and biological interactions.

  • Molecular Formula : C9H8BrIN2
  • Molecular Weight : 350.98 g/mol
  • CAS Number : 2340294-52-0
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step procedures that may include cyclization reactions using halogenating agents. The synthetic pathways often utilize strong bases and controlled conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms in its structure enhance binding affinity, potentially leading to inhibition of various cellular pathways involved in proliferation, apoptosis, and other critical processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)
4-Bromo CompoundHeLa15.0
Similar PyrrolopyridineA54910.5

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects. A study demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results indicate that the compound could be valuable in developing new antimicrobial agents.

Case Study: Kinase Inhibition

A study focused on the inhibition of SGK1 kinase by compounds related to pyrrolopyridines revealed that 4-Bromo derivatives exhibit significant inhibitory activity. The compound's ability to modulate kinase activity suggests potential applications in treating diseases associated with dysregulated kinase signaling.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activities of this compound:

  • Antitumor Activity : In vitro assays have shown that the compound inhibits tumor cell proliferation across various cancer cell lines.
  • Antimicrobial Effects : Demonstrated efficacy against multiple bacterial strains indicates its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound's interaction with specific enzymes suggests a role in modulating critical biochemical pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine as a precursor. For example, alkylation at the 1-position is achieved using NaH and ethyl iodide in THF at 0°C to room temperature, yielding ~75% after crystallization . Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of alkylating agent) and purification via silica gel chromatography with heptane/ethyl acetate (8:2) to isolate intermediates . Low yields (e.g., 36–37% for similar derivatives) may arise from competing side reactions; increasing catalyst loading (e.g., Pd(PPh₃)₄) or using microwave-assisted heating (105°C) can improve efficiency .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in DMSO-d₆ resolves characteristic peaks: δ 8.39 (d, J = 2.2 Hz, HetH) and δ 1.42 (t, J = 7.1 Hz, CH₂CH₃) . X-ray crystallography (e.g., single-crystal diffraction at 296 K) provides definitive proof of regiochemistry, as demonstrated for related pyrrolo[2,3-b]pyridines with R-factors < 0.05 .

Q. What factors influence the regioselectivity of halogenation in pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Regioselectivity is controlled by electronic and steric effects. The 3- and 5-positions are activated for electrophilic substitution due to the electron-rich pyrrole ring. For bromination, directing groups (e.g., ethyl at N1) enhance selectivity at the 4-position, while iodination at the 3-position is favored under mild nitration conditions (HNO₃, 0°C) . Computational studies (DFT) can predict reactivity patterns by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How does this compound perform in structure-activity relationship (SAR) studies for kinase inhibitors?

  • Methodological Answer : The bromo and iodo substituents serve as handles for late-stage functionalization in SAR workflows. For example, Suzuki coupling with aryl boronic acids introduces diversity at the 3-position, while the ethyl group modulates solubility. Biological assays (e.g., IC₅₀ measurements against JAK2 or BTK kinases) require purity >98%, achieved via preparative HPLC . Contradictory activity data may arise from crystal polymorphism; powder XRD and DSC analysis are critical for verifying phase consistency .

Q. What computational tools are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Machine learning models (e.g., Pistachio or Reaxys databases) predict feasible reactions by analyzing bond dissociation energies and transition states. For Pd-catalyzed couplings, the iodo group exhibits higher reactivity (BDE ≈ 50 kcal/mol) than bromo, enabling sequential functionalization . MD simulations (Amber or GROMACS) assess steric hindrance from the ethyl group, guiding solvent selection (e.g., THF vs. DMF) .

Q. How can air- or moisture-sensitive intermediates in the synthesis of this compound be stabilized?

  • Methodological Answer : Use Schlenk techniques under inert gas (N₂/Ar) for reactions involving NaH or Grignard reagents. Stabilize intermediates with protecting groups (e.g., SEM [2-(trimethylsilyl)ethoxymethyl]), as demonstrated for analogous iodo-pyrrolo-pyridines . Storage at −20°C in amber vials with molecular sieves (3Å) prevents decomposition .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual Pd in Suzuki products). ICP-MS analysis ensures Pd levels <10 ppm. Orthogonal assays (e.g., SPR vs. enzymatic assays) validate target engagement. For instance, a 2017 study resolved conflicting kinase inhibition data by correlating crystallographic binding modes with cellular efficacy .

Data Contradiction Analysis

Q. Why do similar synthetic routes for pyrrolo[2,3-b]pyridines report variable yields (e.g., 36% vs. 75%)?

  • Analysis : Yield disparities stem from differences in purification (e.g., flash chromatography vs. recrystallization) and competing side reactions. For example, alkylation with NaH/MeI in THF may form byproducts if residual water is present. Kinetic studies (e.g., in situ FTIR) identify optimal reaction times to minimize decomposition .

Tables

Key Synthetic Steps ConditionsYieldPurityReference
Alkylation (N1-ethylation)NaH, EtI, THF, 0°C → rt75%>95%
Sonogashira Coupling (3-position)Pd(PPh₃)₄, CuI, Et₃N, 105°C51%98%
Nitration (5-position)HNO₃, 0°C → rt37%98%

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